Navigating the Solution Landscape: A Technical Guide to the Solubility of Guanidine Hydroiodide in Organic Solvents
Navigating the Solution Landscape: A Technical Guide to the Solubility of Guanidine Hydroiodide in Organic Solvents
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of pharmaceutical and materials science research, understanding the solubility of active compounds is a cornerstone of innovation. This in-depth technical guide offers a comprehensive exploration of the solubility of guanidine hydroiodide in various organic solvents, providing researchers, scientists, and drug development professionals with the critical insights needed to advance their work.
Introduction: The Guanidinium Cation in Focus
Theoretical Framework: Principles of Solubility
The solubility of an ionic compound like guanidine hydroiodide in an organic solvent is a complex interplay of several factors. The overarching principle of "like dissolves like" provides a preliminary framework: polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. However, a more nuanced understanding requires consideration of the following:
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Lattice Energy: The energy required to break apart the ionic lattice of the solid guanidine hydroiodide.
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Solvation Energy: The energy released when the guanidinium and iodide ions are solvated by the solvent molecules. For dissolution to occur, the solvation energy must overcome the lattice energy.
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Solvent Properties:
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Polarity and Dielectric Constant: High-polarity solvents with high dielectric constants are generally more effective at solvating ions by reducing the electrostatic attraction between them.
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Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the guanidinium and iodide ions. The guanidinium ion itself is an excellent hydrogen bond donor.[3]
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Temperature: The solubility of most solids, including guanidine salts, increases with temperature as the dissolution process is often endothermic.[4][5]
Solubility Profile of Guanidine Hydroiodide
Precise quantitative solubility data for guanidine hydroiodide in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative data and information on its applications provide valuable insights into its solubility characteristics.
Qualitative Solubility of Guanidine Hydroiodide:
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble[6] |
| Methanol | Soluble[6] |
| Ethanol (EtOH) | Soluble[1] |
| Glacial Acetic Acid | Sparingly soluble[6] |
| Chloroform | Very slightly soluble[6] |
| Water | Practically insoluble[6] |
Note: The "practically insoluble" in water finding from one source is anomalous, as guanidinium salts are generally very soluble in water. This may refer to a specific experimental context or be an error in the source material.
To provide a more quantitative perspective, we can examine the solubility of a closely related compound, guanidine hydrochloride . While the anion (chloride vs. iodide) will influence the absolute solubility values, the overall trends across different solvent types are expected to be similar due to the dominance of the guanidinium cation's interactions.
Quantitative Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K (25 °C):
| Solvent | Molar Fraction (x1) |
| N,N-Dimethylformamide (DMF) | 0.4017[4] |
| N,N-Dimethylacetamide (DMAC) | 0.3400[4] |
| 2-Methoxyethanol | 0.3330[4] |
| 2-Ethoxyethanol | 0.2963[4] |
| 2-Propoxyethanol | 0.2158[4] |
| Methanol | 0.2017[4] |
| N-Methylpyrrolidone (NMP) | 0.1704[4] |
| 2-Butoxyethanol | 0.1531[4] |
| Ethanol | 0.1174[4] |
| Isopropanol | 0.08857[4] |
| n-Propanol | 0.06604[4] |
Data for Guanidine Hydrochloride is presented as a proxy to illustrate expected trends.
This data for guanidine hydrochloride highlights its high solubility in polar aprotic solvents like DMF and DMAC, and good solubility in protic solvents like methanol and ethanol. The larger and less polar the alcohol, the lower the solubility. This trend is anticipated to hold for guanidine hydroiodide.
Factors Influencing Solubility: A Deeper Dive
The interplay of solute and solvent properties dictates the extent of solubility. The following diagram illustrates the key relationships:
Caption: Factors influencing the solubility of guanidine hydroiodide.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research. The following outlines a standard laboratory procedure for determining the solubility of guanidine hydroiodide in an organic solvent.
Isothermal Saturation Method
This gravimetric method is a reliable technique for determining solubility.
Materials:
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Guanidine hydroiodide (high purity)
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Selected organic solvent (analytical grade)
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Temperature-controlled shaker or water bath
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Analytical balance
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Volumetric flasks
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Syringe filters (chemically compatible with the solvent)
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Drying oven
Procedure:
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Sample Preparation: Add an excess amount of guanidine hydroiodide to a known volume or mass of the organic solvent in a sealed container.
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Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Extraction: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
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Filtration: Immediately filter the extracted supernatant through a syringe filter into a pre-weighed volumetric flask. This removes any undissolved microcrystals.
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Solvent Evaporation: Determine the mass of the filtered solution. Carefully evaporate the solvent from the flask using a rotary evaporator or by placing it in a drying oven at a temperature that will not decompose the guanidine hydroiodide.
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Mass Determination: Once all the solvent has been removed, weigh the flask containing the dried guanidine hydroiodide residue.
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Calculation: The solubility can be calculated in various units, such as g/100 mL or molarity, based on the mass of the dissolved solid and the volume of the solvent.
Analytical Quantification
For more complex mixtures or when rapid analysis is required, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of guanidine in the saturated solution.
Caption: Workflow for HPLC-based solubility determination.
Conclusion and Future Outlook
While a complete quantitative solubility profile for guanidine hydroiodide across a broad spectrum of organic solvents remains an area for further investigation, existing qualitative data and analogies to guanidine hydrochloride provide a strong foundation for its application. The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol and ethanol makes it well-suited for a variety of solution-based processing techniques. As the applications of guanidine hydroiodide continue to expand, particularly in materials science, a more comprehensive and systematic study of its solubility will be invaluable to the scientific community.
References
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The Journal of Physical Chemistry C. Guanidinium Chloride Passivated Perovskites for Efficient Solar Cells: The Role of Passivating Solvent. [Link]
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ResearchGate. Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. [Link]
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Guanidinium Iodide: Enhancing Perovskite Solar Cell Efficiency and Stability. [Link]
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Sciencemadness Wiki. Guanidine. [Link]
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Journal of the American Chemical Society. Guanidinium-Formamidinium Lead Iodide: A Layered Perovskite-Related Compound with Red Luminescence at Room Temperature. [Link]
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Borun New Material. Guanidinium iodide. [Link]
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ResearchGate. Guanidinium iodide modification enabled highly efficient and stable all-inorganic CsPbBr3 perovskite solar cells. [Link]
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Journal of the American Chemical Society. Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. [Link]
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Journal of Materials Chemistry A. Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. [Link]
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ResearchGate. Surface Treatment of Perovskite Layer with Guanidinium Iodide Leads to Enhanced Moisture Stability and Improved Efficiency of Perovskite Solar Cells. [Link]
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ResearchGate. Structural and Photophysical Properties of Guanidinium–Iodide‐Treated Perovskite Solar Cells. [Link]
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ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]
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ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
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University of Calgary. Solubility of Organic Compounds. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Journal of Chemical & Engineering Data. Solubility of Iodine in Dimethylsulfoxide. [Link]
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Chemistry LibreTexts. 4.4 Solubility. [Link]
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ResearchGate. Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. [Link]
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